molecular formula C12H16N2O2 B3166944 4-Cyclohexyl-3-nitroaniline CAS No. 91557-34-5

4-Cyclohexyl-3-nitroaniline

Cat. No.: B3166944
CAS No.: 91557-34-5
M. Wt: 220.27 g/mol
InChI Key: RGLUBOPKXNOORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-3-nitroaniline is an organic compound with the molecular formula C12H16N2O2 It is a derivative of aniline, where the aniline ring is substituted with a cyclohexyl group and a nitro group

Mechanism of Action

Target of Action

Nitroanilines, in general, are known to interact with various biological targets due to their electron-donor (amine) and electron-acceptor (nitro) groups .

Mode of Action

4-Cyclohexyl-3-nitroaniline, like other nitroanilines, is a push-pull molecule. This means it has an intramolecular charge transfer (ICT) from the –NH2 (electron-donor group) to –NO2 (electron-acceptor group) through the phenyl ring

Biochemical Pathways

Nitroanilines are known to undergo various transformations in heterogeneous photocatalytic systems, leading to products such as amines, azo and azoxy compounds, imines, products of n-alkylation, n-formylation, and cyclization of various compounds .

Pharmacokinetics

The basic nature of a compound, including nitroanilines, can be affected by factors such as the tendency to donate a lone pair, electronic effects (inductive, resonance, etc), factors stabilizing the conjugate acid, and the nature of the solvent .

Result of Action

Nitroanilines and their derivatives are biologically important compounds and have been shown to produce significant antihyperglycemic as well as hypoglycemic effects in certain models .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, photocatalytic methods of organic synthesis using semiconductor and other photoactive materials can occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry .

Biochemical Analysis

Molecular Mechanism

The molecular structure of 4-Cyclohexyl-3-nitroaniline has been optimized using Density Functional Theory (DFT) with B3LYP function and Hartree–Fock method with a 6–311++G (d,p) basis set. The active species is a copper(I)-compound which undergoes oxidative addition with the second equivalent of halide, followed by reductive elimination and the formation of the aryl-aryl carbon bond .

Temporal Effects in Laboratory Settings

The thermal stability of this compound was analyzed with TGA/DTA . The melting points of the salt were identified at 209 ºC .

Dosage Effects in Animal Models

While specific studies on this compound are not available, it is known that nitroaniline derivatives can have significant effects on animal models. For example, 4-nitroaniline has been shown to cause methaemoglobin formation in humans and animals .

Metabolic Pathways

The metabolic pathways of this compound are not well-studied. Nitroaniline derivatives are known to undergo various metabolic transformations, including reduction, N-oxidation, and conjugation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Nitroaniline derivatives are known to be readily absorbed orally, dermally, and by inhalation .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Nitroaniline derivatives are known to aggregate in distinct patterns within various cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3-nitroaniline typically involves the nitration of 4-cyclohexylaniline. The process begins with the preparation of 4-cyclohexylaniline, which can be synthesized by the reduction of 4-cyclohexyl-3-nitrobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-cyclohexyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h6-9H,1-5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLUBOPKXNOORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-cyclohexylaniline (15 g, 85.58 mmol) was added portionwise to conc. sulfuric acid (85 mL, 1.6 mol) to generate a homogeneous solution. The solution was then cooled to 0° C. and KNO3 (13 g, 128.6 mmol) was added portionwise maintaining the internal temperature below 5° C. The reaction was stirred for 5 minutes at −10° C. and then poured on ice water, basified with 6N NaOH solution and the aqueous layer was extracted with EtOAc, dried over MgSO4, filtered and concentrated to obtain 4-cyclohexyl-3-nitroaniline (17 g, 921%). 1H NMR (400 MHz, CDCl3) δ 7.20 (d, J=8.5 Hz, 1H), 6.97 (d, J=2.5 Hz, 1H), 6.82 (dd, J=8.4, 2.5 Hz, 1H), 2.85 (ddd, J=11.4, 8.3, 3.2 Hz, 1H), 1.89-1.69 (m, 6H), 1.49-1.29 (m, 4H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
KNO3
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclohexyl-3-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-Cyclohexyl-3-nitroaniline
Reactant of Route 3
Reactant of Route 3
4-Cyclohexyl-3-nitroaniline
Reactant of Route 4
Reactant of Route 4
4-Cyclohexyl-3-nitroaniline
Reactant of Route 5
Reactant of Route 5
4-Cyclohexyl-3-nitroaniline
Reactant of Route 6
Reactant of Route 6
4-Cyclohexyl-3-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.